An In-depth Technical Guide to 2,3,4-Trifluoro-6-nitroaniline (CAS: 148416-38-0)
An In-depth Technical Guide to 2,3,4-Trifluoro-6-nitroaniline (CAS: 148416-38-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3,4-Trifluoro-6-nitroaniline is a fluorinated aromatic amine that serves as a versatile intermediate in synthetic chemistry. Its unique substitution pattern, featuring three fluorine atoms and a nitro group on an aniline core, imparts specific electronic properties and reactivity, making it a valuable building block for the synthesis of complex molecules. This guide provides a comprehensive overview of the available technical data for 2,3,4-Trifluoro-6-nitroaniline, including its physicochemical properties, safety information, and its application in chemical synthesis. Due to the limited publicly available data on its biological activity, this document also discusses the general biological implications of nitroaromatic compounds to provide a contextual framework for potential research and development.
Chemical and Physical Properties
2,3,4-Trifluoro-6-nitroaniline is a light yellow to orange crystalline powder. The trifluorinated aromatic ring and the presence of both an amino and a nitro group contribute to its distinct chemical characteristics.
Table 1: Physicochemical Properties of 2,3,4-Trifluoro-6-nitroaniline
| Property | Value | Source(s) |
| CAS Number | 148416-38-0 | [1][2] |
| Molecular Formula | C₆H₃F₃N₂O₂ | [1][2] |
| Molecular Weight | 192.10 g/mol | [2] |
| Appearance | Light yellow to yellow to orange powder to crystal | [1] |
| Melting Point | 58 - 62 °C | [1][2] |
| Purity | ≥ 98% (GC) | [1] |
| Storage Conditions | Store at 2 - 8 °C | [1] |
| InChI Key | ILENVKAVEFKZSD-UHFFFAOYSA-N | [2] |
| SMILES | Nc1c(F)c(F)c(F)cc1--INVALID-LINK--=O | [2] |
Spectroscopic Data
Table 2: Summary of Available Spectroscopic Data
| Technique | Availability | Reference |
| ¹⁵N NMR | Data available, spectrum not publicly accessible | Magn. Res. Chem., 47, 764 (2009)[3] |
| FTIR | Data available, spectrum not publicly accessible | [3] |
| Mass Spectrometry (GC-MS) | Data available, spectrum not publicly accessible | [3] |
Applications in Synthesis
2,3,4-Trifluoro-6-nitroaniline is a key intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries.[1] Its utility stems from the reactivity of the amino and nitro groups, as well as the influence of the fluorine atoms on the aromatic ring.
One documented application is its use as a precursor in the synthesis of 3,4,5-Trifluoronitrobenzene.
Experimental Protocol: Synthesis of 3,4,5-Trifluoronitrobenzene from 2,3,4-Trifluoro-6-nitroaniline
This protocol is adapted from a patented procedure.
Reaction Scheme:
Materials:
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2,3,4-Trifluoro-6-nitroaniline
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tert-Butyl nitrite
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N,N-Dimethylformamide (DMF)
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20% Aqueous hydrochloric acid solution
Procedure:
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A solution of tert-butyl nitrite in DMF is slowly added to a stirred solution of DMF containing 2,3,4-Trifluoro-6-nitroaniline.
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The reaction is carried out at a temperature of 45-75 °C for 3 hours under an argon atmosphere.
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After maintaining the temperature and stirring for an additional hour, the reaction mixture is treated with a 20% aqueous hydrochloric acid solution.
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The resulting solution is cooled, and steam distillation is performed to yield 3,4,5-Trifluoronitrobenzene as a yellow liquid.
Caption: Experimental workflow for the synthesis of 3,4,5-Trifluoronitrobenzene.
Potential Biological Activity and Signaling Pathways: A General Perspective
Specific biological data for 2,3,4-Trifluoro-6-nitroaniline is not available in the public literature. However, the presence of the nitroaromatic moiety suggests potential for biological activity, as many compounds in this class are known to have diverse pharmacological effects.
Nitroaromatic compounds can undergo enzymatic reduction in biological systems to form reactive intermediates, such as nitroso and hydroxylamino derivatives. These intermediates can interact with cellular macromolecules, including DNA and proteins, leading to a range of biological effects. This mechanism is the basis for the activity of several antimicrobial and anticancer drugs.
Caption: Generalized signaling pathway for the bioactivation of nitroaromatic compounds.
It is crucial to note that the specific biological effects and toxicity of 2,3,4-Trifluoro-6-nitroaniline would need to be determined through dedicated experimental studies. The trifluoro-substitution pattern will significantly influence its metabolic fate and interaction with biological targets compared to non-fluorinated nitroanilines.
Safety Information
2,3,4-Trifluoro-6-nitroaniline is classified as a hazardous substance. Appropriate safety precautions should be taken during handling.
Table 3: GHS Hazard and Precautionary Statements
| Category | Code | Statement |
| Hazard Statements | H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. | |
| H335 | May cause respiratory irritation. | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Recommended Personal Protective Equipment (PPE):
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Dust mask type N95 (US)
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Eyeshields
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Gloves
Conclusion
2,3,4-Trifluoro-6-nitroaniline is a valuable synthetic intermediate with potential for use in the development of new pharmaceuticals, agrochemicals, and materials. While detailed biological data is currently lacking, its chemical structure suggests that it warrants further investigation. This guide summarizes the available technical information to aid researchers in their evaluation and use of this compound. As with any chemical, all handling and experimental work should be conducted with appropriate safety measures in place.
